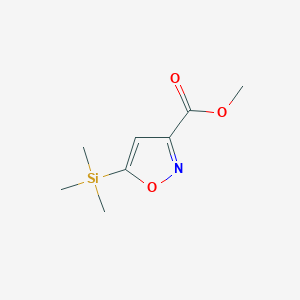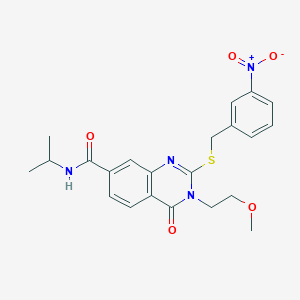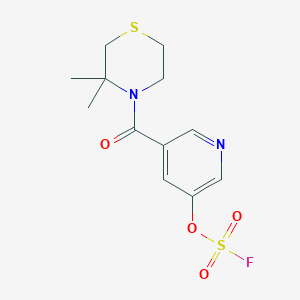![molecular formula C20H16ClN3O2 B2881911 4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether CAS No. 339027-20-2](/img/structure/B2881911.png)
4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The imidazole ring is a key structural feature, which can exhibit tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . Unfortunately, specific structural details for this exact compound were not found in the available literature.Scientific Research Applications
Antitumor Activity
Imidazole derivatives have been studied for their potential antitumor properties. The presence of the imidazole ring in the structure of this compound suggests it may interact with various biological targets involved in cancer progression . Research has indicated that modifications of the imidazole moiety can lead to compounds with significant antitumor activity, making it a valuable scaffold for the development of new anticancer drugs.
Anti-Inflammatory Applications
Compounds containing the imidazole ring have been shown to possess anti-inflammatory properties. This is particularly relevant in the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are important in the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial and Antifungal Effects
The imidazole core is known to contribute to antimicrobial and antifungal efficacy. Derivatives of imidazole have been used to develop new treatments for infections caused by bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Antiviral Bioactivities
Research into imidazole-containing compounds has extended into antiviral applications. These compounds can be designed to interfere with viral replication or protein function, offering a pathway to novel antiviral drugs .
Material Science
Beyond biomedical applications, the structural characteristics of imidazole derivatives make them interesting candidates for material science research. Their potential for creating new polymers or coatings with unique properties is an area of ongoing exploration .
Enzyme Inhibition
Imidazole derivatives are also explored for their role as enzyme inhibitors. By targeting specific enzymes, they can modulate biological pathways, which is useful in the treatment of various diseases, including metabolic disorders .
Mechanism of Action
Target of Action
The compound, also known as “1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine”, is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of targets, including various enzymes and receptors, due to their versatile chemical structure . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad target profile . These could include pathways related to cell signaling, metabolism, or gene expression, among others.
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad target profile of imidazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-25-16-10-8-14(9-11-16)20-23-19-18(7-4-12-22-19)24(20)26-13-15-5-2-3-6-17(15)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFITARBSKFFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=CC=C4Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)
![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)
![1-(2-Hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2881831.png)
methanone](/img/structure/B2881834.png)
![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2881842.png)

![3-[(3-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2881844.png)
![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)
